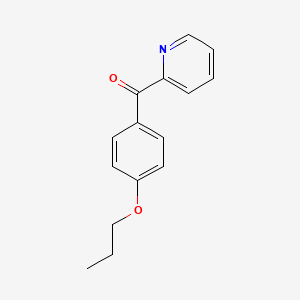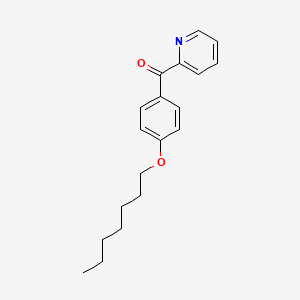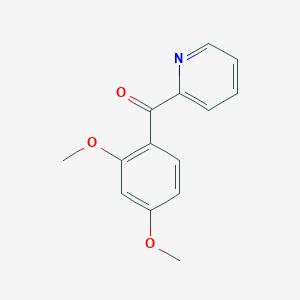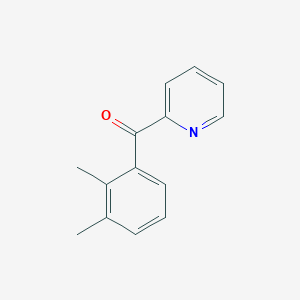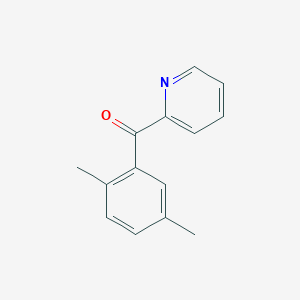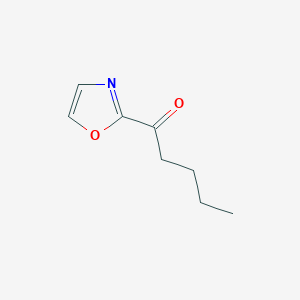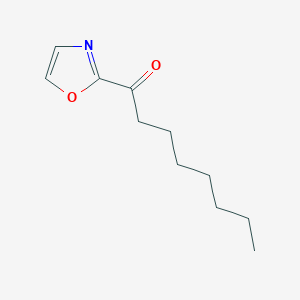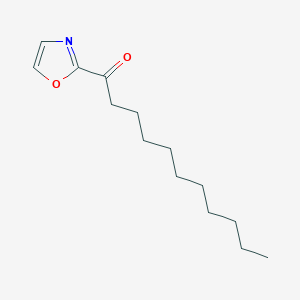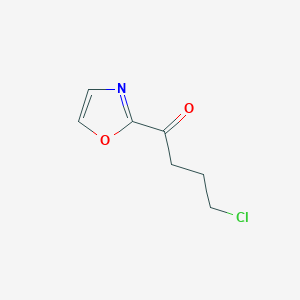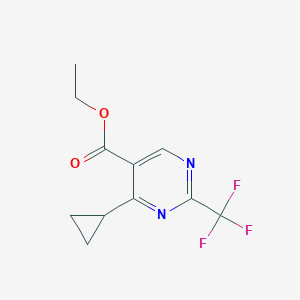
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CETP) is an important compound in the field of organic chemistry. It is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to lab experiments. CETP has a wide range of properties, which makes it a useful tool for scientists.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester involves the reaction of cyclopropylamine with trifluoroacetic anhydride to form 4-cyclopropyl-2-trifluoromethylpyrimidine. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.
Starting Materials
Cyclopropylamine, Trifluoroacetic anhydride, Ethyl chloroformate
Reaction
Step 1: Cyclopropylamine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine to form 4-cyclopropyl-2-trifluoromethylpyrimidine., Step 2: 4-cyclopropyl-2-trifluoromethylpyrimidine is then reacted with ethyl chloroformate in the presence of a base such as sodium carbonate to form 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester., Step 3: The final product is purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in the development of new materials, such as polymers and nanomaterials.
Mechanism Of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not fully understood. However, it is believed that the cyclopropyl group of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is responsible for its reactivity. The cyclopropyl group is capable of forming multiple bonds with other molecules, which allows 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester to interact with a variety of substrates. In addition, the trifluoromethyl group is believed to increase the reactivity of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester by increasing its polarity.
Biochemical And Physiological Effects
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is relatively inexpensive and non-toxic. However, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. It could be used in the development of new materials, such as polymers and nanomaterials. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. Finally, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
properties
IUPAC Name |
ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-9(17)7-5-15-10(11(12,13)14)16-8(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVTQRVSPFCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


